PEG6-Tos PEG6-Tos PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 155130-15-7
VCID: VC0538911
InChI: InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
Molecular Formula: C17H28O8S
Molecular Weight: 392.5 g/mol

PEG6-Tos

CAS No.: 155130-15-7

Cat. No.: VC0538911

Molecular Formula: C17H28O8S

Molecular Weight: 392.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PEG6-Tos - 155130-15-7

Specification

CAS No. 155130-15-7
Molecular Formula C17H28O8S
Molecular Weight 392.5 g/mol
IUPAC Name 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3
Standard InChI Key NSODVVYOWINKAG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics of PEG6-Tos

Core Structural Components

PEG6-Tos belongs to the family of PEGylated tosylates, characterized by a hydrophilic PEG spacer and a reactive tosyl group. The PEG component consists of six repeating ethylene oxide units (-CH₂CH₂O-), conferring aqueous solubility and steric flexibility . The tosyl group (-SO₂C₆H₄CH₃), attached terminally, acts as an electrophilic leaving group, enabling facile displacement by nucleophiles such as amines, thiols, or hydroxyl groups . This bifunctionality allows PEG6-Tos to serve as a bridge between hydrophobic drug molecules and hydrophilic carriers, optimizing pharmacokinetic profiles.

Table 1: Key Molecular Properties of PEG6-Tos

PropertyValueSource Reference
Molecular FormulaC₁₇H₂₈O₈S
Molecular Weight392.5 g/mol
CAS Number155130-15-7
Functional GroupsHydroxyl, Tosyl
Purity≥98%
SolubilityWater, DMSO, DMF
Storage Conditions-20°C in dry, dark environment

Synthetic Accessibility and Modifications

The synthesis of PEG6-Tos typically involves the tosylation of a PEG6-diol precursor using toluenesulfonyl chloride under basic conditions. This reaction selectively substitutes one hydroxyl group with the tosyl moiety while retaining the other for subsequent derivatization . The retained hydroxyl group enables further functionalization, such as azide incorporation (as seen in Azide-PEG6-Tos) or conjugation to targeting ligands. The PEG spacer’s length—six units—strikes a balance between flexibility and steric hindrance, ensuring optimal interaction between linked molecules .

Mechanistic Role in PROTAC Design and Protein Degradation

Fundamentals of PROTAC Technology

PROTACs (PROteolysis-TArgeting Chimeras) are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, triggering their ubiquitination and subsequent degradation via the proteasome . A typical PROTAC comprises three elements:

  • Target protein ligand: Binds to the protein of interest.

  • E3 ligase ligand: Recruits the ubiquitination machinery.

  • Linker: Connects the two ligands and modulates complex stability.

PEG6-Tos has been employed as a linker in PROTACs due to its dual functionality. The tosyl group allows covalent attachment to ligands, while the PEG spacer ensures solubility and reduces aggregation . For instance, Tos-PEG6-CH₂-Boc (a derivative) facilitates the formation of stable PROTACs by linking cereblon (CRBN) ligands to kinase inhibitors .

Case Study: PEG6-Tos in BTK Degradation

A notable application involves Bruton’s tyrosine kinase (BTK) degraders. By conjugating an ibrutinib analog (BTK ligand) to a CRBN ligand via PEG6-Tos, researchers achieved sustained BTK degradation in B-cell malignancies . The PEG spacer prevented steric clashes between the ligase and target, enhancing degradation efficiency by 40% compared to shorter linkers .

Comparative Analysis with Related Tosylated PEG Derivatives

Azide-PEG6-Tos: Expanding Functional Horizons

Azide-PEG6-Tos introduces an azide group alongside the tosyl, enabling click chemistry applications. The azide reacts with alkynes or cyclooctynes (e.g., DBCO) to form stable triazole linkages, useful in bioconjugation and surface modification . This derivative has been utilized in antibody-drug conjugate (ADC) synthesis, where precise coupling is critical .

Future Perspectives and Research Directions

Enhancing Biocompatibility and Targeting Precision

Current research focuses on PEG6-Tos derivatives with cleavable linkers (e.g., enzyme-sensitive or pH-labile bonds) to enable controlled drug release. For example, integrating a cathepsin-B cleavage site into the PEG spacer could enhance tumor-specific activation of PROTACs .

Computational Modeling for Linker Optimization

Machine learning algorithms are being employed to predict optimal PEG lengths and functional group placements. Preliminary studies suggest that PEG6 spacers minimize entropic penalties during E3 ligase-target protein interactions, outperforming PEG4 and PEG8 variants in 70% of simulated cases .

Scalable Synthesis and GMP Compliance

While PEG6-Tos is commercially available in research-grade quantities (e.g., 5 mg to 250 mg) , scaling production to Good Manufacturing Practice (GMP) standards remains a challenge. Advances in continuous-flow chemistry could reduce batch variability and improve yields from 65% to over 90% .

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